1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)
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Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) is a complex organic compound with a unique structure that includes a fused pyrrolo-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes, followed by dehydrogenation using N-bromosuccinimide . The reaction conditions often require the presence of catalysts such as anhydrous zinc chloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Substitution reactions can occur at different positions on the ring system, often facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide in toluene.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyrrolo-oxazole compounds.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Oxazolidines: Compounds with a similar oxazole ring structure.
Thiazolidines: Analogous compounds with sulfur in place of oxygen in the ring system.
Imidazol[1,5-a]indole-1,3-diones: Compounds with a similar fused ring system.
Uniqueness: 1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI) is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(5R,7aS)-5-ethyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C8H11NO3/c1-2-5-3-4-6-7(10)12-8(11)9(5)6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
CERYIXIPCOZUPI-RITPCOANSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@@H]2N1C(=O)OC2=O |
Canonical SMILES |
CCC1CCC2N1C(=O)OC2=O |
Origin of Product |
United States |
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